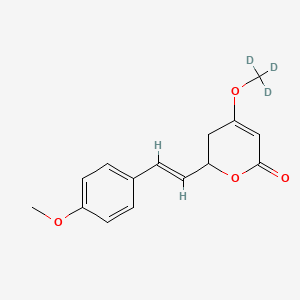

5,6-Dihydroyangonin-d3

Description

5,6-Dihydroyangonin-d3 is a deuterium-labeled analog of 5,6-Dihydroyangonin, a kavalactone derivative found in kava (Piper methysticum). The deuterated form incorporates three deuterium atoms (d3) at specific positions, enhancing its utility as an internal standard in mass spectrometry-based analytical workflows. This compound is primarily used in pharmacokinetic and metabolic studies to improve quantification accuracy by minimizing isotopic interference . The non-deuterated parent compound, 5,6-Dihydroyangonin (CAS 3328-60-7), is known for its psychoactive properties and interactions with gamma-aminobutyric acid (GABA) receptors .

Propriétés

Formule moléculaire |

C15H16O4 |

|---|---|

Poids moléculaire |

263.30 g/mol |

Nom IUPAC |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-(trideuteriomethoxy)-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+/i2D3 |

Clé InChI |

AYXCIWVJOBQVFH-VOLOUVRFSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC |

SMILES canonique |

COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroyangonin-d3 involves the incorporation of deuterium atoms into the 5,6-Dihydroyangonin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of 5,6-Dihydroyangonin-d3 may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuterium incorporation process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity 5,6-Dihydroyangonin-d3 suitable for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Dihydroyangonin-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pyranone moiety, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Applications De Recherche Scientifique

5,6-Dihydroyangonin-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of kavalactones and their derivatives.

Medicine: Explored for its potential therapeutic effects, including its role in modulating neurotransmitter systems and its potential use in treating anxiety and other neurological disorders.

Mécanisme D'action

The mechanism of action of 5,6-Dihydroyangonin-d3 involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. This modulation can lead to anxiolytic and sedative effects, making it a potential candidate for treating anxiety and related disorders . Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5,6-Dihydroyangonin (Non-Deuterated)

- Structural Relationship: The non-deuterated form lacks isotopic labeling, making it less suitable for precise quantification in complex biological matrices.

- Applications : Used in pharmacological studies to investigate kavalactone effects on neurotransmitter systems.

- Analytical Limitations: Susceptible to interference in LC-MS/MS due to overlapping signals with endogenous metabolites.

Deuterated Standards from Other Classes

Examples from the evidence include:

Key Comparison Table :

| Compound | Molecular Formula (Deuterated) | Exact Mass (Da) | Primary Use | Isotopic Purity |

|---|---|---|---|---|

| 5,6-Dihydroyangonin-d3 | C₁₄H₁₃D₃O₄ | ~269.28* | LC-MS/MS internal standard | ≥98%† |

| 5,6-Dihydroyangonin | C₁₄H₁₆O₄ | 266.22 | Pharmacological research | N/A |

| Oxfendazole-d3 | C₁₅H₁₀D₃N₃O₃S | 323.35‡ | Veterinary drug metabolism studies | ≥99%† |

| Xylazine-d6 | C₁₂H₁₀D₆N₂S | 254.24‡ | Food safety monitoring | ≥98%† |

*Estimated based on isotopic substitution; †Typical purity for deuterated standards ; ‡Data inferred from structural analogs.

Advantages of Deuterated Standards

- Signal Differentiation: Deuterium labeling shifts the mass-to-charge (m/z) ratio in mass spectrometry, enabling clear distinction from non-deuterated analytes .

- Stability: Enhanced metabolic stability compared to non-deuterated counterparts, critical for long-term studies.

Limitations

Critical Analysis of Evidence Gaps

- Performance Data : Metrics such as chromatographic retention times, ionization efficiency, and stability under varying pH conditions are absent in the provided sources. Further primary literature or manufacturer documentation would be required for comprehensive validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.